REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:22]([NH2:24])=[O:23])=[CH:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7](CC3C=CC=CC=3)[C:6]=2[N:21]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[NH2:1][C:2]1[C:3]([C:22]([NH2:24])=[O:23])=[CH:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:21]=1 |f:1.2.3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (75 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The mixture was washed with 1N NaOH (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=C(NC3=CC=CC=C23)N1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |